Cas no 2680675-85-6 ((1r,4r)-4-aminocyclohexane-1-carbaldehyde)
(1r,4r)-4-aminocyclohexane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- (1r,4r)-4-aminocyclohexane-1-carbaldehyde
- EN300-28270501
- 2358450-79-8
- EN300-1692960
- SCHEMBL12825867
- SCHEMBL13339152
- 2680675-85-6
- SCHEMBL22056525
- 4-aminocyclohexane-1-carbaldehyde
- SCHEMBL1271049
- trans-4-aminocyclohexanal
- Cyclohexanecarboxaldehyde, 4-amino-, trans-
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- Inchi: 1S/C7H13NO/c8-7-3-1-6(5-9)2-4-7/h5-7H,1-4,8H2/t6-,7-
- InChI Key: GUOSTFSNOVCYQE-LJGSYFOKSA-N
- SMILES: [C@@H]1(C=O)CC[C@@H](N)CC1
Computed Properties
- Exact Mass: 127.099714038g/mol
- Monoisotopic Mass: 127.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 95.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 1.054±0.06 g/cm3(Predicted)
- Boiling Point: 202.9±33.0 °C(Predicted)
- pka: 10.38±0.70(Predicted)
(1r,4r)-4-aminocyclohexane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1692960-0.05g |
(1r,4r)-4-aminocyclohexane-1-carbaldehyde |
2680675-85-6 | 0.05g |
$455.0 | 2023-09-20 | ||
| Enamine | EN300-1692960-0.1g |
(1r,4r)-4-aminocyclohexane-1-carbaldehyde |
2680675-85-6 | 0.1g |
$476.0 | 2023-09-20 | ||
| Enamine | EN300-1692960-0.25g |
(1r,4r)-4-aminocyclohexane-1-carbaldehyde |
2680675-85-6 | 0.25g |
$498.0 | 2023-09-20 | ||
| Enamine | EN300-1692960-0.5g |
(1r,4r)-4-aminocyclohexane-1-carbaldehyde |
2680675-85-6 | 0.5g |
$520.0 | 2023-09-20 | ||
| Enamine | EN300-1692960-1.0g |
(1r,4r)-4-aminocyclohexane-1-carbaldehyde |
2680675-85-6 | 1g |
$671.0 | 2023-05-24 | ||
| Enamine | EN300-1692960-2.5g |
(1r,4r)-4-aminocyclohexane-1-carbaldehyde |
2680675-85-6 | 2.5g |
$1063.0 | 2023-09-20 | ||
| Enamine | EN300-1692960-5.0g |
(1r,4r)-4-aminocyclohexane-1-carbaldehyde |
2680675-85-6 | 5g |
$1945.0 | 2023-05-24 | ||
| Enamine | EN300-1692960-10.0g |
(1r,4r)-4-aminocyclohexane-1-carbaldehyde |
2680675-85-6 | 10g |
$2884.0 | 2023-05-24 | ||
| Enamine | EN300-1692960-1g |
(1r,4r)-4-aminocyclohexane-1-carbaldehyde |
2680675-85-6 | 1g |
$541.0 | 2023-09-20 | ||
| Enamine | EN300-1692960-5g |
(1r,4r)-4-aminocyclohexane-1-carbaldehyde |
2680675-85-6 | 5g |
$1572.0 | 2023-09-20 |
(1r,4r)-4-aminocyclohexane-1-carbaldehyde Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on (1r,4r)-4-aminocyclohexane-1-carbaldehyde
Research Brief on (1r,4r)-4-aminocyclohexane-1-carbaldehyde (CAS: 2680675-85-6) in Chemical Biology and Pharmaceutical Applications
The compound (1r,4r)-4-aminocyclohexane-1-carbaldehyde (CAS: 2680675-85-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The compound's unique structural features, including its cyclohexane backbone and aldehyde functional group, make it a valuable intermediate in the synthesis of more complex molecules with pharmacological relevance.
Recent studies have highlighted the role of (1r,4r)-4-aminocyclohexane-1-carbaldehyde as a key building block in the synthesis of novel small-molecule inhibitors targeting various disease pathways. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in cancer progression, such as kinases and proteases. The aldehyde group in particular has been exploited for its reactivity in forming Schiff bases with primary amines, enabling the creation of covalent inhibitors with enhanced binding affinity and selectivity.
In addition to its applications in inhibitor design, (1r,4r)-4-aminocyclohexane-1-carbaldehyde has been investigated for its potential in prodrug development. The compound's ability to undergo controlled chemical transformations under physiological conditions makes it an attractive candidate for designing prodrugs that can release active therapeutic agents in a targeted manner. Recent preclinical studies have demonstrated the efficacy of prodrugs derived from this compound in improving drug delivery and reducing systemic toxicity.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of (1r,4r)-4-aminocyclohexane-1-carbaldehyde with high enantiomeric purity. Novel catalytic methods, including asymmetric hydrogenation and enzymatic resolution, have been developed to address challenges related to stereoselectivity and yield. These improvements are critical for ensuring the compound's suitability for large-scale pharmaceutical manufacturing.
Looking ahead, ongoing research is exploring the broader therapeutic potential of (1r,4r)-4-aminocyclohexane-1-carbaldehyde beyond its current applications. Investigations into its use in neurodegenerative diseases, infectious diseases, and metabolic disorders are underway, with preliminary data suggesting promising avenues for further development. The compound's versatility and the continuous refinement of its synthetic routes position it as a valuable asset in the pharmaceutical industry's pursuit of innovative therapies.
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